Menaquinone 12

Description

Overview of Vitamin K Forms: Phylloquinones and Menaquinones

Vitamin K, a group of fat-soluble vitamins, is essential for various physiological processes. ck12.org The two primary, naturally occurring forms are vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). healthline.comnih.gov Phylloquinone is the predominant form of vitamin K in the diet, synthesized by plants and found abundantly in green, leafy vegetables. nih.gov It plays a well-established role in photosynthesis and, in humans, is crucial for the synthesis of coagulation factors in the liver. ck12.orgresearchgate.net

Menaquinones, or vitamin K2, represent a family of related compounds primarily synthesized by bacteria. nih.gov They are found in fermented foods and animal products. healthline.com Menaquinones are structurally distinguished from phylloquinone by the length and saturation of their isoprenoid side chain. researchgate.net This structural diversity leads to a range of biological activities and distributions within the body. nih.gov

Table 1: Comparison of Phylloquinone and Menaquinones

| Feature | Phylloquinone (Vitamin K1) | Menaquinones (Vitamin K2) |

| Primary Source | Green, leafy vegetables and plant oils. nih.govoup.com | Fermented foods, animal products, and gut microbiota. healthline.comresearchgate.net |

| Primary Role | Synthesis of blood coagulation factors in the liver. researchgate.net | Diverse roles, including bone metabolism and cardiovascular health. nih.govresearchgate.net |

| Structural Core | 2-methyl-1,4-naphthoquinone ring. ck12.org | 2-methyl-1,4-naphthoquinone ring. ck12.org |

| Side Chain | Single phytyl side chain. nih.gov | Multiple isoprenoid units of varying length. nih.gov |

Classification and Structural Diversity of Menaquinones (MK-n Series)

The menaquinone family is characterized by a series of vitamers designated as MK-n, where 'n' signifies the number of repeating isoprenoid units in the side chain. ck12.org This number can range from 1 to 14, leading to a wide array of menaquinone forms. oup.comscience.gov The length of this side chain influences the lipophilicity of the molecule, which in turn affects its transport, bioavailability, and tissue distribution. nih.gov

The menaquinone series includes both short-chain and long-chain forms. Menaquinone-4 (MK-4) is considered a short-chain menaquinone and is unique in that it can be synthesized in animal tissues from phylloquinone. wikipedia.org Long-chain menaquinones, such as MK-7, MK-8, and MK-9, are primarily of bacterial origin and are found in fermented products. nih.govnih.gov These long-chain forms generally have a longer half-life in the bloodstream compared to phylloquinone and MK-4, which may allow for greater activity in extrahepatic tissues. nih.gov

Menaquinone 12 (MK-12) is classified as a long-chain menaquinone, containing twelve isoprenoid units in its side chain. It is one of the less-studied members of the vitamin K2 family. Like other long-chain menaquinones, MK-12 is a product of bacterial synthesis. nih.gov Specifically, certain species of anaerobic bacteria found in the human colon, such as Bacteroides fragilis, are known to produce a range of menaquinones including MK-10, MK-11, and MK-12. oup.comresearchgate.net In bacteria, menaquinones, including the longer-chain forms, are integral components of the electron transport chain, playing a critical role in cellular respiration. nih.govfrontiersin.org

Historical Context of Menaquinone Research and Emerging Significance

The discovery of vitamin K dates back to the 1920s and 1930s, when Henrik Dam identified a fat-soluble nutrient essential for blood coagulation, which he termed "Koagulationsvitamin" or vitamin K. healthline.com For this discovery, Dam and Edward Doisy were awarded the Nobel Prize in 1943. healthline.com Initial research focused almost exclusively on phylloquinone and its role in hemostasis.

The structures of menaquinones were not elucidated until the late 1950s. healthline.com For many years, the physiological significance of the different menaquinone forms was largely overlooked. However, over the past few decades, research has revealed that menaquinones, particularly the long-chain forms like MK-7, have important biological functions beyond coagulation. nih.gov Studies have suggested that higher intake of menaquinones is associated with improved bone and cardiovascular health. researchgate.net This has led to a growing interest in the potential roles of the entire menaquinone family, including the less-common forms like MK-12. The emerging significance of menaquinones lies in their potential to influence a variety of physiological processes, distinct from the primary role of phylloquinone. nih.gov

Research Gaps and Future Directions Pertaining to this compound

Despite the expanding interest in vitamin K2, significant research gaps exist, particularly concerning the long-chain menaquinones such as MK-12.

Limited Bioavailability and Activity Data: While it is known that long-chain menaquinones are produced by the gut microbiota, their absorption and bioavailability in humans are thought to be low. researchgate.net There is a lack of specific studies investigating the absorption, metabolism, and potential biological activity of MK-12 in human tissues. Most research on long-chain menaquinones has focused on MK-7 and MK-9. oup.com

Unknown Physiological Roles in Humans: The primary function of MK-12 appears to be within the bacterial electron transport system. nih.gov Its specific physiological role, if any, in human health remains largely uninvestigated. It is unclear if MK-12 absorbed from the gut reaches concentrations sufficient to exert any systemic effects.

Lack of Dedicated Studies: There is a notable scarcity of academic research focusing specifically on MK-12. Most of the available information is derived from studies examining the range of menaquinones produced by bacteria or found in certain environments. nih.govresearchgate.net

Future research should aim to address these gaps. Key areas for future investigation include:

Developing methods to accurately quantify MK-12 in biological samples and foods.

Conducting in vitro and in vivo studies to determine if MK-12 has unique biological activities compared to other menaquinones.

Investigating the specific bacterial species that are the most significant producers of MK-12 in the human gut and the factors that influence its production.

Exploring the potential for microbial production of MK-12 for research and other applications.

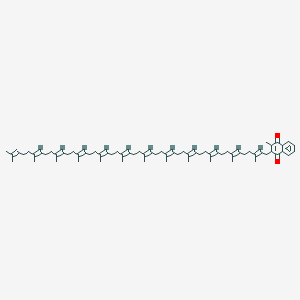

Structure

2D Structure

Properties

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQRCGAQNZQEJS-WPPIEQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H104O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27670-93-5 | |

| Record name | Menaquinone 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Synthesis and Microbial Pathways of Menaquinone 12

General Menaquinone Biosynthesis Pathways in Prokaryotes

Prokaryotes synthesize menaquinones, including the precursor to MK-12, through complex metabolic routes. nih.gov These pathways generate the two core components of the molecule: the naphthoquinone ring and the polyisoprenoid side chain. researchgate.net Two primary pathways are known to produce the naphthoquinone headgroup: the classical menaquinone pathway and the more recently discovered futalosine (B117586) pathway. asm.orgoup.com

The Shikimate Pathway as a Precursor to the Naphthoquinone Ring

The journey to the naphthoquinone ring of menaquinones begins with the shikimate pathway, a central metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids. asm.orgnih.govnih.gov This pathway converts simple carbohydrate precursors, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. researchgate.net Chorismate is a critical branch-point metabolite. asm.orgrsc.org While it serves as a precursor for aromatic amino acids and other compounds, it is also the starting point for both the classical and futalosine pathways of menaquinone synthesis. oup.comnih.gov Specifically for menaquinones, chorismate is first converted to isochorismate, which then enters the dedicated menaquinone biosynthetic routes. nih.govnih.govresearchgate.net

Classical Menaquinone Pathway (o-succinylbenzoate pathway)

The classical menaquinone pathway, also known as the o-succinylbenzoate pathway, is the most well-studied route for naphthoquinone ring formation and is utilized by a vast number of prokaryotes, including Escherichia coli. asm.orgnih.gov This pathway involves a series of enzymatic reactions that convert isochorismate and α-ketoglutarate into 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone headgroup. oup.comnih.gov The key steps are catalyzed by a series of "Men" enzymes. rsc.orgnih.gov

Futalosine Pathway

An alternative route, the futalosine pathway, has been discovered in various bacteria, including some pathogenic species like Helicobacter pylori and Campylobacter jejuni, as well as non-pathogenic ones like Streptomyces coelicolor. oup.comresearchgate.netscienceopen.com This pathway also begins with chorismate but proceeds through a different set of intermediates, including futalosine, to ultimately produce the naphthoquinone ring. oup.combenchchem.com The futalosine pathway is catalyzed by a distinct set of enzymes, designated as "Mqn" enzymes. oup.comresearchgate.net Interestingly, phylogenetic analyses suggest that the futalosine pathway may be evolutionarily older than the classical pathway. oup.comscienceopen.com

Key Metabolic Intermediates in Biosynthesis

Several key intermediates are crucial for the synthesis of the menaquinone molecule.

Chorismate : As mentioned, this product of the shikimate pathway is the central precursor, funneling carbon skeletons into menaquinone biosynthesis. asm.orgnih.govrsc.org

Isochorismate : Derived from chorismate, this is the first committed intermediate in the classical menaquinone pathway. nih.govnih.gov

Polyisoprene : The long side chain characteristic of menaquinones, including the 12-unit chain of MK-12, is synthesized from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are the basic five-carbon building blocks of all isoprenoids. researchgate.netasm.orgresearchgate.net The specific length of the polyisoprenoid chain is determined by the action of specific prenyltransferases.

Enzymology of Menaquinone Biosynthesis and Its Relevance to Menaquinone 12

The synthesis of the menaquinone molecule is a highly orchestrated process, with each step catalyzed by a specific enzyme. The "Men" enzymes of the classical pathway have been extensively characterized. oup.comnih.govresearchgate.netebi.ac.uk The final menaquinone structure, such as MK-12, is formed when the naphthoquinone ring, 1,4-dihydroxy-2-naphthoate (DHNA), is attached to the appropriate length polyisoprenoid pyrophosphate side chain.

Identification and Characterization of Enzymes

The enzymes of the classical menaquinone pathway are well-defined, with each playing a critical role in the step-by-step assembly of the naphthoquinone ring. rsc.orgpreprints.orgnih.gov

| Enzyme | Gene | Function |

| MenF | menF | Isochorismate synthase; converts chorismate to isochorismate. rsc.orgebi.ac.uk |

| MenD | menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase; catalyzes the first committed step of the classical pathway. rsc.orgroyalsocietypublishing.orgacs.orgcanterbury.ac.nz |

| MenH | menH | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase; involved in the conversion of SEPHCHC. rsc.orgroyalsocietypublishing.org |

| MenC | menC | o-succinylbenzoate (OSB) synthase; converts SHCHC to OSB. rsc.orgroyalsocietypublishing.org |

| MenE | menE | o-succinylbenzoate-CoA ligase; activates OSB for cyclization. rsc.orgpreprints.org |

| MenB | menB | 1,4-dihydroxy-2-naphthoyl-CoA synthase; catalyzes the cyclization to form the naphthoquinone ring. rsc.orgpreprints.org |

| MenA | menA | 1,4-dihydroxy-2-naphthoate polyprenyltransferase; attaches the polyisoprenoid side chain to DHNA to form demethylmenaquinone. preprints.orgfrontiersin.orgnih.gov |

| MenG | menG | Demethylmenaquinone methyltransferase; catalyzes the final methylation step to produce the active menaquinone. researchgate.netpreprints.org |

Role of Polyprenyltransferases (MenA) in Side Chain Elongation and Specificity for Dodecaprenyl (C60) Moiety of this compound

The biosynthesis of menaquinones involves a critical step catalyzed by the enzyme 1,4-dihydroxy-2-naphthoate (DHNA) polyprenyltransferase, encoded by the menA gene. nih.govasm.org This enzyme is responsible for attaching a polyprenyl pyrophosphate side chain to the DHNA molecule, forming demethylmenaquinone. nih.govrsc.org The length of this side chain is a key determinant of the final menaquinone variant produced. cambridge.org

The MenA enzyme exhibits specificity for the length of the polyprenyl pyrophosphate it utilizes, which in the case of MK-12 is a dodecaprenyl (C60) moiety. While the precise mechanisms governing this specificity are still under investigation, it is understood that the structure of the MenA enzyme's active site plays a crucial role in accommodating and correctly positioning the C60 side chain for catalysis. rsc.org The elongation of the side chain itself is carried out by a class of enzymes known as prenyl diphosphate (B83284) synthases, which sequentially add isoprene (B109036) units to create polyprenyl pyrophosphates of varying lengths. nih.gov The availability of dodecaprenyl pyrophosphate is therefore a prerequisite for the synthesis of MK-12 by MenA.

Microbial Producers of Long-Chain Menaquinones, including this compound

Long-chain menaquinones, including MK-12, are primarily synthesized by anaerobic bacteria. cambridge.orgwikipedia.org These molecules are essential components of their electron transport chains. rsc.org

Specific Bacterial Species and Their Menaquinone Profiles

Certain bacterial species are known for their production of a range of menaquinones with varying side chain lengths. A notable example is Bacteroides fragilis, a common inhabitant of the human gut, which has been shown to produce a profile of menaquinones ranging from MK-10 to MK-12. caldic.comcambridge.orgusp.br Other bacteria also produce specific long-chain menaquinones. For instance, Eubacterium lentum is known to produce MK-6. caldic.comcambridge.org

Interactive Data Table: Menaquinone Profiles of Selected Bacteria

| Bacterial Species | Major Menaquinones Produced |

| Bacteroides fragilis | MK-10, MK-11, MK-12 caldic.comcambridge.orgmedicaljournalssweden.se |

| Eubacterium lentum | MK-6 caldic.comcambridge.org |

| Lactococcus lactis | MK-8, MK-9 caldic.comcambridge.org |

| Propionibacteria | MK-9 caldic.comcambridge.org |

| Veillonella | MK-7 researchgate.net |

| Enterobacter | MK-8 researchgate.net |

Ecological and Physiological Factors Influencing Menaquinone Side Chain Length in Microorganisms

The length of the menaquinone side chain is not arbitrary and is influenced by various ecological and physiological factors. cambridge.org One significant factor is the growth temperature of the microorganism. cambridge.orgusp.br The physical properties of the cell membrane, such as fluidity, are affected by temperature, and the length of the menaquinone side chain can be adjusted to maintain optimal membrane function. The degree of saturation of the isoprenoid units in the side chain can also vary depending on the bacterial species and environmental conditions. caldic.comcambridge.org The specific composition of the menaquinone pool is believed to be an adaptation to the particular niche the bacterium occupies. nih.gov

Regulation of Menaquinone Biosynthesis and Biotechnological Applications

The production of menaquinones is a tightly regulated process within microorganisms, and understanding this regulation is key to harnessing their biosynthetic capabilities for biotechnological purposes. researchgate.netnih.gov

Genetic Regulation of Menaquinone Production in Model Organisms

The biosynthesis of menaquinones is a complex process involving multiple genes, often organized in operons. nih.govasm.org In model organisms like Escherichia coli and Bacillus subtilis, the genes involved in the menaquinone pathway, designated as men genes, have been extensively studied. nih.govnih.gov These genes encode the enzymes responsible for converting chorismate, a precursor from the shikimate pathway, into the naphthoquinone ring, and for the synthesis of the isoprenoid side chain. researchgate.netnih.gov

Regulation of this pathway occurs at the genetic level, with the expression of men genes being controlled in response to cellular needs and environmental cues. For instance, menaquinone levels are known to be closely linked to the redox state of the cell. nih.gov Recent research in Mycobacterium tuberculosis has revealed a feedback regulation mechanism where the final soluble metabolite in the pathway, DHNA, can allosterically inhibit the activity of MenD, the first committed enzyme in the pathway. nih.govresearchgate.net This provides a mechanism for the cell to control menaquinone levels. nih.govresearchgate.net

Metabolic Engineering Strategies for Directed Menaquinone Synthesis

The understanding of the genetic and biochemical pathways of menaquinone biosynthesis has opened the door for metabolic engineering strategies to enhance the production of specific menaquinone variants. nih.govacs.org These strategies often involve the overexpression of rate-limiting enzymes in the pathway or the redirection of metabolic flux towards menaquinone precursors.

For example, studies have shown that overexpressing genes such as menA and dxs (encoding an enzyme in the MEP pathway for isoprenoid precursor synthesis) can lead to increased production of menaquinones. researchgate.net In Bacillus subtilis, metabolic engineering approaches have been employed to increase the production of Menaquinone-7 (B21479) (MK-7) by enhancing the supply of precursors and optimizing the expression of key enzymes. nih.govresearchgate.netresearchgate.net Similar strategies could potentially be adapted to direct the synthesis towards longer-chain menaquinones like MK-12 by engineering the expression of specific prenyl diphosphate synthases that produce the C60 precursor. nih.govfrontiersin.org

Interactive Data Table: Key Genes in Menaquinone Biosynthesis and Metabolic Engineering

| Gene | Encoded Enzyme | Role in Biosynthesis | Potential Metabolic Engineering Strategy |

| menA | 1,4-dihydroxy-2-naphthoate polyprenyltransferase | Attaches the isoprenoid side chain to the naphthoquinone ring. nih.govasm.org | Overexpression to increase the final condensation step. researchgate.netfrontiersin.org |

| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | Catalyzes the first committed step in the menaquinone pathway. nih.govnih.gov | Alleviation of feedback inhibition to increase pathway flux. nih.govresearchgate.net |

| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | A key enzyme in the MEP pathway for isoprenoid precursor synthesis. researchgate.net | Overexpression to increase the supply of isoprenoid building blocks. researchgate.net |

| idi | Isopentenyl diphosphate isomerase | Interconverts isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net | Overexpression to balance the pool of isoprenoid precursors. researchgate.net |

| preA | Prenyl diphosphate synthase | Elongates the isoprenoid side chain. nih.govfrontiersin.org | Engineering for specificity towards longer chains like dodecaprenyl pyrophosphate. frontiersin.org |

Expanding Microbial Production Systems for Specific Menaquinone Isoprenologs

The biosynthesis of menaquinones (MK), also known as vitamin K2, is exclusive to bacteria, where they serve as essential electron carriers in respiratory chains. asm.orgwikipedia.org Menaquinones are composed of a conserved 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain. The length of this side chain, denoted by "n" in MK-n, determines the specific isoprenolog and is controlled by the producing bacterium. cambridge.orgresearchgate.net Menaquinone-12 (MK-12) is a long-chain menaquinone characterized by a side chain of twelve isoprene units.

Biological Synthesis and Microbial Pathways of Menaquinone-12

The general biosynthetic pathway for menaquinones is a complex process that integrates several core metabolic routes. fao.org The naphthoquinone head group is synthesized via the shikimate pathway, starting from chorismate. asm.org The isoprenoid side chain is assembled from isopentenyl diphosphate (IPP) units, which can be produced through either the methylerythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway. researchgate.net

For Menaquinone-12, the specific precursor for its 60-carbon side chain is dodecaprenyl diphosphate. hmdb.ca The synthesis of this long-chain isoprenoid is a critical step governed by specific enzymes known as prenyl diphosphate synthases. The chain length of the final menaquinone product is determined by the product specificity of these synthases. cambridge.org Research has identified enzymes capable of producing the C60 dodecaprenyl diphosphate precursor. For instance, a trans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.88) from the bacterium Thermobifida fusca shows broad product specificity, with dodecaprenyl diphosphate being the major product. genome.jpqmul.ac.uk Another study on Mycobacterium tuberculosis characterized a dodecaprenyl diphosphate synthase (DDPS), highlighting its structural motifs as crucial for determining the final product length. researchgate.net

Once the dodecaprenyl diphosphate side chain and the 1,4-dihydroxy-2-naphthoate (DHNA) head group are synthesized, the final assembly is catalyzed by a DHNA polyprenyltransferase, an enzyme encoded by the menA gene. frontiersin.orgnih.gov This enzyme attaches the C60 side chain to the DHNA molecule, which is then methylated to form the final MK-12 product.

While many bacteria produce menaquinones, the production of very long-chain isoprenologs like MK-12 is less common. These are primarily synthesized by anaerobic bacteria found in the human gut. wikipedia.orgfao.org

Table 1: Known Microbial Producers of Long-Chain Menaquinones, Including Menaquinone-12

| Microbial Genus/Species | Produced Menaquinone Isoprenologs | Reference(s) |

| Bacteroides fragilis | MK-10, MK-11, MK-12 | cambridge.orgtandfonline.com |

| Bacteroides (general) | MK-10, MK-11 | fao.orgfrontiersin.org |

| Actinomadura dassonvillei | MK-10 (dihydromenaquinones, tetrahydromenaquinones, hexahydromenaquinones) | microbiologyresearch.org |

Table 2: Key Enzymes in the Biosynthesis of Menaquinone-12

| Enzyme | EC Number | Function | Reference(s) |

| Dodecaprenyl Diphosphate Synthase (DDPS) | 2.5.1.- | Synthesizes the C60 isoprenoid side chain precursor. | researchgate.net |

| trans,polycis-polyprenyl diphosphate synthase | 2.5.1.88 | Synthesizes polyprenyl diphosphates, with dodecaprenyl diphosphate as a major product. | genome.jpqmul.ac.uk |

| DHNA polyprenyltransferase (MenA) | 2.5.1.74 | Attaches the polyprenyl side chain to the 1,4-dihydroxy-2-naphthoate (DHNA) head group. | frontiersin.org |

Strategies for Expanding Microbial Production

Metabolic engineering offers promising strategies for enhancing the production of specific menaquinone isoprenologs. researchgate.net While most research has focused on increasing the yield of MK-7 in industrial hosts like Bacillus subtilis and Escherichia coli, the principles can be applied to produce longer-chain menaquinones like MK-12. researchgate.netacs.org

Key strategies involve:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes that encode bottleneck enzymes in the biosynthetic pathway can significantly increase product yield. In menaquinone synthesis, genes from the MEP pathway (dxs, dxr), the shikimate pathway, and the final menaquinone-specific pathway (menA) are common targets. acs.orgacs.org For MK-12 production, overexpressing the specific dodecaprenyl diphosphate synthase would be crucial.

Host Selection and Engineering: The choice of microbial host is critical. While native producers like Bacteroides synthesize MK-12, they may not be suitable for industrial fermentation. cambridge.org Engineering well-characterized industrial strains like E. coli or B. subtilis by introducing the necessary genes, such as a specific long-chain prenyl diphosphate synthase, is a viable approach. researchgate.net Studies in Lactococcus lactis have shown that production can be shifted towards longer-chain menaquinones (MK-8, MK-9) by overexpressing specific prenyl diphosphate synthase genes, demonstrating the feasibility of tailoring isoprenolog production. frontiersin.orgnih.gov

Fermentation Optimization: Process parameters such as nutrient composition (carbon and nitrogen sources), temperature, and aeration play a significant role in microbial growth and metabolite production. nih.gov Optimizing these conditions for a specific MK-12 producing strain can lead to substantially higher yields.

By combining these metabolic engineering and bioprocess optimization strategies, it is theoretically possible to develop robust microbial systems for the targeted, high-yield production of specific long-chain menaquinones such as Menaquinone-12.

Physiological Roles and Molecular Mechanisms of Menaquinones, with Reference to Menaquinone 12

Menaquinone Function as a Cofactor for Gamma-Carboxylation

All forms of vitamin K, including the menaquinone family, serve as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). cambridge.orgtandfonline.com This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues within a group of proteins known as vitamin K-dependent proteins (VKDPs). tandfonline.comoregonstate.edu This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions and interact with other molecules, which is fundamental to their physiological functions. fao.orgmsdmanuals.com

In the liver, vitamin K is indispensable for the synthesis of several proteins vital for blood coagulation. msdmanuals.compractical-haemostasis.com These include the procoagulant factors II (prothrombin), VII, IX, and X, and the anticoagulant proteins C and S. fao.orgmsdmanuals.com The γ-carboxylation of these factors is a critical step in maintaining hemostasis. nih.gov Without adequate vitamin K, these proteins are secreted in an undercarboxylated, and therefore inactive, form, leading to an increased risk of bleeding. msdmanuals.com

While direct studies on the specific efficacy of Menaquinone 12 in activating hepatic coagulation factors are limited, the fundamental mechanism is shared among all K vitamins due to their common naphthoquinone ring. cambridge.org Early research in animal models suggested that long-chain menaquinones, such as MK-9 and MK-10, may have a more sustained effect in reversing vitamin K deficiency compared to phylloquinone (vitamin K1), potentially due to a slower turnover in the liver. fao.org Human liver stores are predominantly composed of long-chain menaquinones (about 90%), which supports their significant role in hepatic functions. fao.org Although specific data for MK-12 is scarce, its presence in the liver suggests it contributes to the carboxylation of these essential coagulation proteins.

Beyond its role in blood clotting, vitamin K is crucial for the function of several proteins outside the liver. usp.brcaldic.com Two of the most studied extra-hepatic VKDPs are osteocalcin (B1147995) and matrix Gla protein (MGP). nih.govmarshall.edu

Osteocalcin (OC) is synthesized by osteoblasts, the bone-forming cells, and plays a role in bone mineralization and formation. marshall.edumediq7.com For osteocalcin to function correctly, it must be carboxylated, a process dependent on vitamin K. mdpi.comoatext.com Activated osteocalcin helps to bind calcium and incorporate it into the bone matrix. mediq7.com

Matrix Gla Protein (MGP) is found in cartilage and the walls of blood vessels. fao.orgnih.gov It is a potent inhibitor of soft tissue and vascular calcification. nih.govmarshall.edu The activation of MGP through vitamin K-dependent carboxylation is essential for preventing the pathological deposition of calcium in arteries. marshall.edu

Several studies suggest that menaquinones, particularly the long-chain forms like MK-7, may be more effective than vitamin K1 at activating extra-hepatic proteins. cambridge.orgusp.br This enhanced efficacy is partly attributed to their longer half-life in circulation and their transport via lipoproteins, which allows for better distribution to tissues beyond the liver. wikipedia.org While direct evidence for MK-12 is not available, its nature as a long-chain menaquinone suggests it would follow a similar pattern of transport and activity, contributing to the health of bone and cardiovascular tissues. usp.br

Role of Menaquinones in Bacterial Electron Transport Systems and ATP Synthesis

Menaquinones are fundamental components of the cellular machinery in many bacteria, where they play a central role analogous to that of ubiquinone (Coenzyme Q10) in mammalian mitochondria. rsc.orgescholarship.org They are particularly vital for Gram-positive and anaerobically respiring Gram-negative bacteria. rsc.orgnih.gov

In bacterial respiratory chains, menaquinones function as lipid-soluble electron carriers embedded in the cell membrane. nih.govmdpi.com They accept electrons from various donor enzymes, such as NADH dehydrogenase, and transfer them to terminal reductases or oxidases. rsc.orgresearchgate.net This process is essential for both aerobic respiration, where oxygen is the final electron acceptor, and anaerobic respiration, where alternative acceptors like nitrate (B79036) or fumarate (B1241708) are used. nih.govnih.gov

The length of the menaquinone side chain, such as in MK-12, is not arbitrary and is specific to different bacterial species. cambridge.org For instance, bacteria like Bacteroides fragilis are known to produce a range of menaquinones including MK-10, MK-11, and MK-12. cambridge.org Research on Lactococcus cremoris has indicated that long-chain menaquinones (MK-8 and MK-9) are more efficient in the aerobic respiratory electron transport chain, whereas short-chain forms are preferred for mediating extracellular electron transfer. nih.govnih.gov This suggests that the extended length of the MK-12 side chain is likely optimized for efficient electron shuttling within the lipid bilayer of the bacterial membrane during respiration. nih.gov

The transfer of electrons by menaquinones is coupled to the translocation of protons across the bacterial cell membrane, from the cytoplasm to the exterior. rsc.orgacs.org This movement of protons establishes an electrochemical gradient, known as the proton motive force (PMF). acs.orgresearchgate.net The PMF is a form of stored energy, comprising both a difference in proton concentration (ΔpH) and an electrical potential (ΔΨ) across the membrane. acs.org

This proton gradient is crucial for the synthesis of ATP via oxidative phosphorylation. rsc.orgnih.gov The enzyme ATP synthase utilizes the energy of the PMF, allowing protons to flow back into the cytoplasm, to drive the phosphorylation of ADP to ATP. rsc.org By facilitating electron transport, menaquinones like MK-12 are directly responsible for maintaining the proton gradient necessary for cellular energy production. escholarship.org A collapse of this gradient due to the absence or inhibition of menaquinone function would halt ATP synthesis. rsc.org

The biosynthesis of menaquinones is a target for the development of novel antibiotics because this pathway is present in many pathogenic bacteria but absent in humans, who obtain vitamin K through diet. rsc.orgjst.go.jp Inhibiting menaquinone synthesis leads to a breakdown in electron transport, resulting in ATP starvation and ultimately, bacterial death. acs.orgresearchgate.net This highlights the indispensable nature of menaquinones like MK-12 for the bacteria that produce and utilize them. The presence and specific type of menaquinone are so fundamental that they are used as a characteristic in bacterial taxonomy. nih.govscispace.com

Data Tables

Table 1: Overview of Key Vitamin K-Dependent Proteins

| Protein | Location of Synthesis | Primary Function | Role of Carboxylation |

|---|---|---|---|

| Prothrombin (Factor II) | Liver | Blood Coagulation (Procoagulant) | Enables calcium binding for activation on platelet surfaces. fao.org |

| Factor VII | Liver | Blood Coagulation (Procoagulant) | Essential for initiating the clotting cascade. fao.org |

| Factor IX | Liver | Blood Coagulation (Procoagulant) | Intrinsic pathway of coagulation. fao.org |

| Factor X | Liver | Blood Coagulation (Procoagulant) | Common pathway of coagulation. fao.org |

| Protein C | Liver | Blood Coagulation (Anticoagulant) | Inactivates other clotting factors. fao.orgmsdmanuals.com |

| Protein S | Liver, Endothelial Cells | Blood Coagulation (Anticoagulant) | Cofactor for Protein C. fao.orgmsdmanuals.com |

| Osteocalcin (OC) | Bone (Osteoblasts) | Bone Mineralization | Facilitates calcium binding to the bone matrix. marshall.edumediq7.com |

| Matrix Gla Protein (MGP) | Cartilage, Vascular Smooth Muscle | Inhibition of Soft Tissue Calcification | Prevents calcium deposition in arteries and cartilage. nih.govmarshall.edu |

Table 2: this compound in Bacterial Systems

| Aspect | Function/Role of this compound | Supporting Research Findings |

|---|---|---|

| Bacterial Production | Synthesized by specific bacteria. | Bacteroides fragilis is known to produce menaquinones ranging from MK-10 to MK-12. cambridge.org |

| Electron Transport | Acts as an electron carrier in the respiratory chain. | Long-chain menaquinones are shown to be highly efficient in aerobic respiratory chains. nih.govnih.gov |

| Energy Metabolism | Essential for maintaining the proton motive force (PMF) required for ATP synthesis. | The function of menaquinones in electron transport directly drives proton pumping and oxidative phosphorylation. rsc.orgacs.org |

| Bacterial Viability | Critical for bacterial growth and survival. | Inhibition of the menaquinone biosynthesis pathway is a known target for bactericidal agents, demonstrating its essentiality. rsc.orgacs.org |

Potential Molecular Mechanisms in Eukaryotic Systems

The influence of menaquinones, including the longer-chain variants like MK-12, extends to fundamental cellular processes in eukaryotic systems. These mechanisms are foundational to their observed physiological effects.

Menaquinones play a crucial role in calcium regulation by activating vitamin K-dependent proteins. nih.gov Matrix GLA protein (MGP), when activated by vitamin K2, is a potent inhibitor of soft tissue and vascular calcification. nih.govmarshall.edu Inadequate levels of vitamin K2 lead to under-carboxylated MGP, which impairs the removal of calcium and increases the risk of calcium deposition in blood vessel walls. nih.gov

At the cellular level, vitamin K2 is essential for the function of osteocalcin, a protein synthesized by osteoblasts that is involved in bone mineralization. cambridge.orgoatext.com Fully carboxylated osteocalcin has a high affinity for calcium, facilitating its incorporation into the bone matrix. oatext.com While direct studies on MK-12 are scarce, the general mechanism of action for menaquinones suggests a role in directing calcium to bone tissue and preventing its accumulation in soft tissues.

Vitamin K2, particularly menaquinone-4 (MK-4), has been identified as a ligand for the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). jfda-online.commdpi.comsemanticscholar.org SXR is a nuclear receptor that regulates the transcription of genes involved in the metabolism of xenobiotics and endogenous compounds. mdpi.comoncotarget.com

Activation of SXR by MK-4 in osteoblastic cells has been shown to mediate the transcription of extracellular matrix-related genes and promote collagen accumulation. jfda-online.com While MK-4 is the most studied menaquinone in this context, the potential for other menaquinones, including long-chain variants like MK-12, to interact with SXR remains an area for further investigation. The activation of SXR by vitamin K2 suggests a broader role in regulating gene expression beyond its classical function in carboxylation. semanticscholar.orgoncotarget.com

Recent research has highlighted the involvement of vitamin K2 in modulating fundamental cellular processes such as oxidative stress, apoptosis (programmed cell death), and autophagy (a cellular recycling process).

Oxidative Stress: Some studies suggest that menaquinones possess antioxidant properties. For instance, menadione (B1676200) (vitamin K3), a synthetic precursor, can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage. mdpi.comoncotarget.com Conversely, other forms of vitamin K2, like MK-4, have been shown to protect against oxidative stress in certain cell models. researchgate.net The role of long-chain menaquinones like MK-12 in the context of oxidative stress is not yet well-defined.

Apoptosis: Vitamin K2 has been demonstrated to induce apoptosis in various cancer cell lines. mdpi.comoncotarget.com This effect can be mediated through the generation of ROS and the activation of stress-mediated protein kinases. oncotarget.com

Autophagy: Vitamin K2 can also induce autophagy. mdpi.com In some cellular contexts, the decision between apoptosis and autophagy can be influenced by the expression levels of proteins like Bcl-2. mdpi.com For example, in bladder cancer cells, vitamin K2 has been found to trigger AMPK-dependent autophagic cell death in response to metabolic stress. mdpi.com

Comparative Bioactivity and Tissue Distribution of Menaquinones with Varying Side Chain Lengths

The length of the isoprenoid side chain is a key determinant of the pharmacokinetic and pharmacodynamic properties of menaquinones, influencing their absorption, bioavailability, transport, and tissue accumulation.

The absorption of menaquinones is generally enhanced when consumed with dietary fat. cambridge.orgusp.br Following intestinal absorption, they are incorporated into chylomicrons and transported via the lymphatic system into the circulation. mdpi.com

Long-chain menaquinones, such as MK-7 and MK-9, have been shown to have higher bioavailability and a longer plasma half-life compared to shorter-chain forms like phylloquinone (vitamin K1) and MK-4. usp.brwikipedia.orgmdpi.com For example, while phylloquinone and MK-4 are cleared from the circulation within 8-24 hours, long-chain menaquinones can be detected for up to 96 hours post-administration. mdpi.comnih.gov This prolonged circulation time is attributed to their transport in low-density lipoprotein (LDL) particles. wikipedia.org

While specific data on the absorption and bioavailability of MK-12 is limited, it is produced by gut bacteria such as Bacteroides fragilis. cambridge.orgusp.br However, the bioavailability of menaquinones produced by the intestinal microflora is thought to be low. nih.gov

Table 1: Comparative Bioavailability of Menaquinones

| Menaquinone | Relative Bioavailability | Plasma Half-life | Primary Lipoprotein Carrier |

| MK-4 | Lower | Short (cleared within 24h) usp.brmdpi.com | All lipoprotein fractions equally mdpi.comnih.gov |

| MK-7 | Higher usp.br | Long (several days) usp.br | LDL wikipedia.org |

| MK-9 | Higher | Long mdpi.com | LDL usp.brmdpi.comnih.gov |

| MK-12 | Believed to be low from gut synthesis nih.gov | Unknown | Unknown |

The mode of transport in the bloodstream significantly influences the tissue distribution of menaquinones. Short-chain forms like phylloquinone and MK-4 are transported by various lipoproteins and are rapidly cleared by the liver. usp.brwikipedia.org

In contrast, long-chain menaquinones, including MK-9, are preferentially incorporated into LDL particles. cambridge.orgusp.br This association with LDL, which has a longer circulatory half-life, facilitates their transport to extra-hepatic tissues. cambridge.orgusp.brwikipedia.org This differential transport mechanism may explain the varied tissue distribution patterns observed among different menaquinones. idunn.no

The lipophilicity of menaquinones increases with the length of the side chain, which is expected to influence their position within lipoprotein particles and their subsequent delivery to tissues. idunn.no While phylloquinone concentrates in the liver, MK-4 is found in various extra-hepatic tissues. mdpi.com Long-chain menaquinones are also present in the liver, with their total levels often exceeding that of phylloquinone. mdpi.com The specific tissue accumulation profile of MK-12 has not been extensively studied but is likely influenced by its highly lipophilic nature.

Physiological Impact of Very Long-Chain Menaquinones (e.g., Limited Absorption of MK-10 to MK-13 from Colon)

Several factors contribute to the poor bioavailability of these bacterially synthesized menaquinones:

Location of Synthesis: The majority of these menaquinones are produced in the colon. However, the primary site for vitamin K absorption is the small intestine. cambridge.orgcambridge.org

Requirement of Bile Salts: The absorption of fat-soluble vitamins like menaquinones is dependent on the presence of bile salts for their solubilization into mixed micelles. cambridge.orgcambridge.org While bile salts are present in the small intestine, they are largely absent in the colon, which significantly hinders the absorption of menaquinones produced there. cambridge.orgcambridge.org

Association with Bacterial Membranes: Intestinally synthesized menaquinones are often tightly bound to the cytoplasmic membranes of the bacteria that produce them, further limiting their availability for absorption. frontiersin.org

Research findings have consistently demonstrated that the absorption of menaquinones decreases as the length of the isoprenoid side chain increases. cambridge.orgnih.gov A study in rats using an in-situ loop method highlighted this difference in absorption rates between shorter and longer-chain menaquinones.

Table 1: Colonic Absorption of Different Menaquinones in Rats

| Menaquinone | Observation from Colonic Loop Administration |

|---|---|

| Menaquinone-4 (MK-4) | Approximately 6% disappeared from the colonic loop after 3 hours. Portal absorption was detected. nih.gov |

| Menaquinone-9 (MK-9) | Almost all of the administered dose was recovered from the colonic loop after 6 hours, with no detectable transfer to lymph or blood. nih.gov |

This table illustrates the markedly reduced colonic absorption of a longer-chain menaquinone (MK-9) compared to a shorter-chain one (MK-4) in a rat model.

Table 2: Bacterial Origin of Various Menaquinones

| Menaquinone Form | Producing Bacteria (Examples) |

|---|---|

| MK-6 | Eubacterium lentum frontiersin.org |

| MK-7 | Veillonella species frontiersin.org |

| MK-8 | Escherichia coli, Lactococcus lactis frontiersin.orgfrontiersin.org |

| MK-9 | Lactococcus lactis, Propionibacterium species frontiersin.org |

| MK-10 | Bacteroides species frontiersin.org |

| MK-11 | Bacteroides species frontiersin.org |

| MK-12 | Bacteroides fragilis cambridge.org |

This table provides examples of gut bacteria and the specific forms of menaquinones they are known to synthesize.

Metabolism and Pharmacokinetics of Menaquinones, Emphasizing Menaquinone 12

Intestinal Absorption Mechanisms of Menaquinones

The absorption of menaquinones, as fat-soluble vitamins, is intrinsically linked to the digestion and absorption of dietary fats. This process primarily occurs in the small and large intestines.

The efficiency of menaquinone absorption via passive diffusion is significantly modified by the physicochemical environment of the intestinal lumen. nih.govphysiology.orgnih.gov Key influencing factors include the concentration of bile salts, the presence of fatty acids, and the luminal pH. nih.govmdpi.com Normal pancreatic and biliary functions are essential for the formation of the micelles required for absorption. slideshare.net

Research using a rat model to investigate the absorption of MK-9 has provided specific insights into how these luminal factors modulate transport efficiency in different intestinal segments. physiology.orgnih.gov

Bile Salt Concentration: In the ileum, the absorption rate of menaquinone increased as the bile salt concentration was raised. Conversely, in the colon, menaquinone absorption decreased as the bile salt concentration increased. physiology.orgnih.gov

Fatty Acid Presence: The presence of long-chain fatty acids in the ileum enhanced menaquinone absorption, with a greater effect observed with an increasing degree of unsaturation of the fatty acids. physiology.orgnih.gov

pH: A lower pH (higher hydrogen ion concentration) was found to increase the absorption rate of menaquinone in both the ileum and the colon. physiology.orgnih.gov

| Luminal Factor | Effect on Menaquinone Absorption in the Ileum | Effect on Menaquinone Absorption in the Colon |

|---|---|---|

| Bile Salt Concentration | Increased absorption with higher concentration | Decreased absorption with higher concentration |

| Unsaturated Fatty Acids | Increased absorption | Not specified in referenced studies |

| pH | Increased absorption with lower pH | Increased absorption with lower pH |

Systemic Transport and Distribution

Following absorption from the intestine, menaquinones enter the lymphatic circulation and are distributed throughout the body via lipoproteins.

After being absorbed by enterocytes, all forms of vitamin K are incorporated into triglyceride (TAG)-rich lipoproteins, specifically chylomicrons. cambridge.orgfrontiersin.org These chylomicrons are then secreted into the lymphatic system, eventually entering the bloodstream. frontiersin.org From the circulation, they are transported primarily to the liver. cambridge.org While initially transported by chylomicrons, menaquinones, unlike phylloquinone, are subsequently redistributed from the liver into the circulation. google.commdpi.com

A key difference between phylloquinone and the various menaquinones lies in their transport in the circulation and subsequent tissue distribution. cambridge.org While phylloquinone is preferentially retained by the liver, longer-chain menaquinones are redistributed to be available for extra-hepatic tissues, such as bone and the vasculature. mdpi.com This redistribution is facilitated by their incorporation into different lipoprotein fractions.

Long-chain menaquinones, in particular, show a preference for incorporation into low-density lipoprotein (LDL). google.com Specifically, MK-9 has been shown to be preferentially incorporated into LDL, a mechanism that is thought to facilitate its transport to tissues outside the liver. cambridge.orgusp.br Similarly, MK-7 is also transported in the circulation by LDL. google.comoatext.com The transport pathways for MK-4 appear more varied, with reports of its presence in triglyceride-rich lipoproteins (TRL), LDL, and high-density lipoproteins (HDL). foodandnutritionresearch.net This differential transport and distribution has implications for the tissue-specific functions of the various menaquinones. foodandnutritionresearch.net

| Menaquinone | Associated Lipoprotein Fractions |

|---|---|

| Menaquinone-4 (MK-4) | TRL, LDL, HDL |

| Menaquinone-7 (B21479) (MK-7) | LDL |

| Menaquinone-9 (MK-9) | LDL (preferentially) |

Circulatory Dynamics and Elimination Pathways

The circulatory half-life of menaquinones is strongly dependent on the length of their side chain. Long-chain menaquinones exhibit significantly longer half-lives compared to phylloquinone and short-chain menaquinones. nih.govmdpi.com For instance, after administration, MK-7 can be detected in the plasma for up to 96 hours, and it has a reported half-life of approximately 3 days. nih.govnih.gov MK-9 also has a long elimination half-life of about 60 hours. nih.govoup.com In contrast, the plasma concentrations of phylloquinone and MK-4 drop to near-zero levels within 24 hours of administration. nih.govmdpi.com

This prolonged circulation time of long-chain menaquinones like MK-7 and MK-9 allows for greater uptake by extra-hepatic tissues. mdpi.com It is noteworthy that the relationship between side-chain length and half-life is not linear; the half-life of MK-9 is shorter than that of MK-7, suggesting other factors are at play. nih.govoup.com

Regarding the elimination of vitamin K, metabolites of phylloquinone are known to be excreted via both urine and bile. mdpi.com However, the specific elimination pathways for most menaquinones are not as well-defined. Crucially, for Menaquinone-12, the question of its circulatory dynamics and elimination may be moot. As noted previously, a study in rats found that menaquinones with side chains of 12 or more isoprenoid units (MK-12 to MK-14) were apparently not absorbed from the gastrointestinal tract, precluding their entry into systemic circulation and subsequent metabolism or elimination. nih.gov This suggests that very-long-chain menaquinones may not be systemically bioavailable.

Comparative Half-Life and Plasma Clearance of Short- vs. Long-Chain Menaquinones

The length of the isoprenoid side chain is a primary determinant of a menaquinone's circulatory half-life. Short-chain menaquinones, such as MK-4, are cleared from the plasma relatively quickly. oup.commdpi.com Following absorption, MK-4 levels peak and then decline rapidly, becoming virtually undetectable in circulation within 24 hours after administration. oup.com

In stark contrast, long-chain menaquinones exhibit significantly longer half-lives. nih.gov Menaquinone-7 (MK-7), for instance, has a very long half-life of approximately 3 days, leading to more stable and higher serum concentrations with sustained intake. researchgate.nethogrefe.com This prolonged presence in the circulation is attributed to its transport via lipoproteins, particularly low-density lipoprotein (LDL-C), which allows for greater availability to extrahepatic tissues like bone and vasculature. wikipedia.org Similarly, MK-9 has been shown to have a long elimination half-life of about 60 hours. oup.com

This trend suggests that the half-life increases with the length of the side chain, although not necessarily in a linear fashion. oup.com While specific pharmacokinetic studies on MK-12 have not been identified, its structure as a very long-chain menaquinone suggests it would likely have a prolonged half-life if it reaches systemic circulation. However, its absorption appears to be limited. oup.com

Comparative Pharmacokinetics of Menaquinones

| Menaquinone | Chain Length | Serum Half-Life | Key Pharmacokinetic Characteristics |

|---|---|---|---|

| Menaquinone-4 (MK-4) | Short | Short (cleared within 8-24 hours) mdpi.com | Rapid plasma clearance; levels drop to near zero 24 hours post-administration. oup.com |

| Menaquinone-7 (MK-7) | Long | Very Long (approx. 3 days) hogrefe.com | Accumulates in serum with prolonged intake, leading to stable levels. researchgate.net Transported by LDL-C, enhancing extrahepatic availability. wikipedia.org |

| Menaquinone-9 (MK-9) | Long | Long (approx. 60 hours) oup.com | Exhibits a prolonged circulation time compared to short-chain forms. nih.gov |

| Menaquinone-12 (MK-12) | Very Long | Data not available | Likely has a long half-life if absorbed, but studies suggest it may not be absorbed from the gut in significant amounts. oup.com |

Urinary Metabolite Excretion as an Indicator of Menaquinone Metabolism

The metabolism of vitamin K, including both phylloquinone (K1) and menaquinones (K2), involves the shortening of the side chain, leading to the excretion of common metabolites in the urine. researchgate.net The primary urinary metabolites are 5C- and 7C-aglycones, which are carboxychromanol derivatives with five- and seven-carbon side chains, respectively. researchgate.netuliege.be The measurement of these metabolites can serve as an indicator of total vitamin K status, as their excretion rates respond to changes in dietary vitamin K intake. researchgate.netuliege.be

Studies have shown that urinary excretion of these metabolites increases following supplementation with phylloquinone, MK-4, and MK-7. researchgate.netcambridge.orgnih.gov Menadione (B1676200), the common 2-methyl-1,4-naphthoquinone ring structure of all K vitamins, is also considered a catabolic product of oral vitamin K forms and its excretion in urine increases after their intake. cambridge.orgnih.gov The rapid appearance of menadione in urine after oral administration suggests that this catabolism may occur during intestinal absorption. cambridge.orgnih.gov

Major Urinary Metabolites of Vitamin K

| Metabolite | Description | Significance |

|---|---|---|

| 5C-aglycone | A major metabolite with a 5-carbon side chain resulting from vitamin K catabolism. researchgate.net | Excretion reflects total vitamin K status and responds to dietary intake changes. researchgate.netuliege.be It is the main metabolite excreted by infants. uliege.be |

| 7C-aglycone | A metabolite with a 7-carbon side chain resulting from vitamin K catabolism. researchgate.net | Excretion also reflects vitamin K status. researchgate.net Increased excretion may be associated with metabolic overload from high vitamin K concentrations. uliege.be |

| Menadione | The core naphthoquinone ring structure, considered a catabolic product. cambridge.orgnih.gov | Urinary excretion increases rapidly after oral intake of various K vitamins, suggesting it is a product of intestinal metabolism. cambridge.orgnih.gov |

Factors Influencing Menaquinone 12 Pharmacokinetics

Endogenous Microbial Production vs. Exogenous Intake

Menaquinones are produced by bacteria, and the human gut microbiota serves as a site for their synthesis. mdpi.comnih.gov Longer-chain menaquinones, from MK-7 to MK-13, are synthesized by anaerobic bacteria in the colon. wikipedia.orgnih.gov However, the contribution of this endogenous production to human vitamin K status has been debated, as absorption from the colon is thought to be limited. tandfonline.com

Recent research using stable isotope-labeled vitamin K has provided new insights into the interplay between dietary intake and microbial activity. A study in mice demonstrated that dietary vitamin K forms can be remodeled by the gut microbiota. tandfonline.com In that study, supplementation with labeled phylloquinone, MK-4, MK-7, or MK-9 resulted in the detection of other labeled menaquinones in the feces, including MK-10, MK-11, and MK-12. tandfonline.com This finding suggests that the gut microbiota can utilize dietary vitamin K to synthesize different, often longer-chain, menaquinones. tandfonline.com

Despite this microbial production, the bioavailability of very long-chain menaquinones remains a critical question. An earlier study in rats reported that orally administered menaquinones with 12 to 14 isoprenoid units (MK-12 to MK-14) were apparently not absorbed. oup.com This suggests that while MK-12 can be produced in the gut, its contribution to systemic vitamin K status may be minimal due to poor absorption from the large intestine. wikipedia.orgtandfonline.com

Age and Other Non-Dietary Determinants of Vitamin K Status

Vitamin K status can be influenced by several non-dietary factors, including age and genetics. nih.gov Older adults are considered at a higher risk for vitamin K insufficiency, which may be related to lower dietary intake and other lifestyle differences. mdpi.comnih.gov However, studies investigating the response to vitamin K supplementation have found that poor vitamin K status can be improved similarly in both younger and older adults, suggesting that the metabolic response to increased intake is not significantly impaired by age. nih.gov

Plasma lipid levels are another determinant, as fat-soluble vitamins like menaquinones are transported in lipoproteins. nih.gov The transport efficiency and clearance rates can therefore be influenced by an individual's lipid profile. wikipedia.org Furthermore, genetic variations in proteins involved in vitamin K metabolism and transport may contribute to the wide interindividual variability observed in vitamin K status. nih.govresearchgate.net These factors apply to vitamin K in general, and there is no specific research on how they might uniquely affect the pharmacokinetics of Menaquinone-12.

Analytical Methodologies for Menaquinone 12 Quantification and Characterization

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of MK-12 is its extraction from the sample matrix. The goal is to efficiently isolate the analyte while minimizing the co-extraction of interfering substances and preventing its degradation. d-nb.infopsu.edu

Solvent Extraction Optimization for Diverse Biological and Fermented Food Matrices

The choice of solvent and extraction method is paramount and is optimized based on the specific matrix. For bacterial biomass, particularly from Actinomycetes which are known producers of long-chain menaquinones, direct solvent extraction can be inefficient due to their thick cell walls. nih.gov

A novel Lysozyme-Chloroform-Methanol (LCM) method has been shown to be more effective than traditional methods for wet biomass. d-nb.infonih.gov This technique involves enzymatic digestion of the bacterial cell wall with lysozyme, followed by a multi-step extraction with a chloroform-methanol mixture. nih.gov This approach yields significantly higher concentrations of menaquinones, including MK-12, compared to methods that rely on freeze-drying and overnight solvent stirring. d-nb.infonih.gov For instance, in studies on Actinomycetes, the LCM method resulted in 1.2 to 17.1-fold higher yields of menaquinones than the conventional Collins method. d-nb.info

For fermented dairy products and other high-fat matrices, a common approach involves liquid-liquid extraction using solvent systems like hexane (B92381) and isopropanol (B130326) or ethanol (B145695). acs.orgmdpi.com Optimization often involves adjusting the solvent ratios, temperature, and extraction time. For example, using ethanol as a "green solvent" at elevated temperatures (e.g., 75°C) has been shown to effectively extract long-chain menaquinones from wet Lactococcus lactis biomass. researchgate.net

| Solvent System | Matrix Type | Key Findings | Reference |

|---|---|---|---|

| Chloroform (B151607)/Methanol (B129727) (2:1, v/v) with Lysozyme Pre-treatment (LCM Method) | Wet Bacterial Biomass (Actinomycetes) | Significantly higher extraction efficiency for long-chain MKs compared to traditional methods. d-nb.infonih.gov | d-nb.infonih.gov |

| Ethanol | Wet Bacterial Biomass (Lactococcus lactis) | Effective "green solvent" extraction, optimized at 75°C for 36.8 min. researchgate.net | researchgate.net |

| n-Hexane/Isopropanol | Fermentation Broths, Dairy | A common multistep liquid-liquid extraction approach for fat-soluble vitamins. psu.eduacs.org | psu.eduacs.org |

| Methanol | Wet Bacterial Biomass (Flavobacterium) | Used after an initial pretreatment with ethanol for effective extraction. researchgate.net | researchgate.net |

Chromatographic Purification Strategies (e.g., Solid-Phase Extraction, Lipase (B570770) Treatment)

Following initial solvent extraction, the crude extract is often laden with lipids and other interfering compounds that require removal before chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used cleanup technique. For plasma samples, Oasis® HLB SPE cartridges are effective. bevital.noresearchgate.net The process involves applying the sample supernatant to the cartridge, washing with methanol/water and acetonitrile (B52724)/water solutions to remove polar impurities, and finally eluting the menaquinones with a mixture of methanol, isopropanol, and hexane. bevital.no

Lipase Treatment is a crucial purification step for samples with very high-fat content, such as certain cheeses and animal products. psu.edu Lipase enzymes are used to hydrolyze triglycerides into free fatty acids and glycerol, which can then be more easily separated from the non-saponifiable menaquinones. psu.edu

Thin-Layer Chromatography (TLC) serves as another important purification step, particularly after extraction from bacterial cultures. nih.gov The dried crude extract is redissolved and spotted on a TLC plate. After development, the band corresponding to menaquinones (identified under UV light) is scraped off and the MKs are eluted with a solvent like isopropanol. nih.gov This step effectively purifies the menaquinones from other cellular lipids before injection into an HPLC or UPLC system. nih.govresearchgate.net

Advanced Chromatographic Separations

High-resolution chromatographic techniques are essential for separating the various menaquinone homologs from each other and from any remaining matrix components.

High-Performance Liquid Chromatography (HPLC) for Menaquinone Separation

Reverse-phase HPLC is the most common technique for separating menaquinone homologs. acs.org C18 and C30 columns are frequently employed due to their affinity for lipophilic compounds. acs.orgnih.gov

A study analyzing menaquinones from Actinomycetes strain A18JL200 successfully separated MK-10, MK-11, and MK-12 using an HPLC system. d-nb.inforesearchgate.net The separation was achieved on a C18 column with a mobile phase gradient, demonstrating the capability of HPLC to resolve these long-chain homologs. d-nb.inforesearchgate.net The absorption spectrum for the separated menaquinones, including MK-12, consistently shows two characteristic peaks around 248 nm and 270 nm. researchgate.net Isocratic elution with mobile phases containing methanol and ethanol is also common for simpler separations. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher separation efficiency, improved resolution, and significantly faster analysis times compared to traditional HPLC. d-nb.infonih.gov

The same study that analyzed MK-12 from strain A18JL200 also employed a UPLC system, which provided better separation and higher sensitivity than the HPLC system. d-nb.inforesearchgate.net Using an ACQUITY UPLC® HSS C18 column (1.8 μm), MK-12 was detected with a retention time of 9.32 minutes, well-resolved from adjacent peaks of MK-11 (6.70 min) and MK-13 (12.98 min). d-nb.infonih.gov This enhanced resolution is critical for accurately identifying and quantifying individual menaquinone homologs in complex mixtures. nih.govresearchgate.net

| Parameter | HPLC System | UPLC System |

|---|---|---|

| Column | C18 | ACQUITY UPLC® HSS C18 (1.8 µm, 2.1 x 100 mm) |

| Detection Wavelength | 270 nm (Absorption peaks at 248.3 nm, 269.6 nm) | 270 nm (Absorption peaks at 247.5 nm, 269.5 nm) |

| Retention Time for MK-12 | ~18.0 min | 9.32 min |

| Key Advantage | Widely available, robust. | Faster analysis, higher resolution and sensitivity. nih.gov |

Spectrometric and Electrochemical Detection Methods

Following chromatographic separation, sensitive and specific detection methods are required for confirmation and quantification.

Spectrometric Detection:

UV-Visible (UV-Vis) Detection: As mentioned, UV detection is a standard method, typically monitoring at wavelengths between 245 nm and 270 nm, where the naphthoquinone ring of menaquinones exhibits maximum absorbance. researchgate.netnih.gov A photodiode array (PDA) detector can capture the entire UV spectrum, confirming the characteristic absorption pattern of menaquinones. jasco-global.com

Mass Spectrometry (MS): For unambiguous identification and highly sensitive quantification, HPLC or UPLC is coupled with mass spectrometry (LC-MS/MS). bevital.noresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is a common ion source used for menaquinone analysis. bevital.noresearchgate.net The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. bevital.no Menaquinones, including MK-12, are often detected as their sodium adduct ions [M+Na]+. d-nb.inforesearchgate.net

Electrochemical Detection: Electrochemical detection offers a highly sensitive alternative to UV and fluorescence detection for vitamin K analysis. psu.edu The method is based on the redox properties of the naphthoquinone ring. psu.edumdpi.com A common setup involves a dual-electrode system. The first (upstream) electrode reduces the quinone form of vitamin K to its hydroquinone (B1673460) form at a negative potential. psu.edu The second (downstream) electrode then oxidizes the hydroquinone back to the quinone form, generating a current that is measured. psu.edu This redox cycling provides high selectivity and sensitivity, particularly for analyzing low concentrations in complex biological matrices. psu.edu While specific applications for MK-12 are not as widely documented as for phylloquinone, the principle is directly applicable to all menaquinones. mdpi.comresearchgate.net

Challenges in Menaquinone 12 Analysis

Matrix Effects in Complex Samples

The analysis of MK-12 in complex biological and food matrices is frequently complicated by matrix effects, which can significantly impact the accuracy and precision of quantification. These effects arise from co-extracting compounds that interfere with the analyte's signal, leading to either ion suppression or enhancement in mass spectrometry-based methods, or co-elution and baseline interference in other detection methods.

Common Matrices and Interfering Compounds:

Biological Samples (e.g., plasma, tissues): Lipids, particularly phospholipids (B1166683), are major sources of matrix effects in the analysis of fat-soluble vitamins like MK-12. thermofisher.com Their co-elution can suppress the ionization of the target analyte in electrospray ionization (ESI) mass spectrometry. thermofisher.com

Food Samples (e.g., fermented foods, oils): Triglycerides are a significant challenge in the analysis of oil-based dietary supplements and fatty foods. mdpi.com These compounds can cause a strong matrix effect, limiting the ability to precisely identify and quantify menaquinones. mdpi.com

Bacterial Cultures/Fermentation Broths: These are complex mixtures containing cellular debris, nutrients, and metabolic byproducts that can co-elute with MK-12 and interfere with its detection. acs.org

Strategies to Mitigate Matrix Effects:

To overcome these challenges, various sample preparation and analytical strategies have been developed:

Sample Preparation:

Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of menaquinones, LLE with solvents like hexane, isooctane, or chloroform is a common and effective extraction method. nih.gov While providing good selectivity, additional cleanup steps may be necessary to fully eliminate matrix interferences. nih.gov

Solid-Phase Extraction (SPE): SPE is employed for sample clean-up, and its effectiveness is demonstrated in methods for analyzing plasma vitamin K levels. bevital.no

Lipase Treatment: For animal products with high-fat content, treatment with lipase can be used as an extra purification step to break down interfering triglycerides. psu.edu

Simplified Precipitation: A simple protein and phospholipid precipitation with a solvent like acetonitrile can be effective, especially when coupled with chromatographic techniques that can resolve the analyte from remaining interferences. thermofisher.com

Lysozyme Treatment: For bacterial cells, a lysozyme-chloroform-methanol (LCM) method has been shown to be more sensitive than traditional methods, yielding higher concentrations of menaquinones. d-nb.info

Chromatographic and Detection Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for separating menaquinones from matrix components. psu.edunih.gov Reversed-phase columns, particularly C30 columns, offer high shape selectivity for hydrophobic, long-chain isomers. nih.govthermofisher.com

HPLC with Fluorescence Detection (HPLC-FLD): This is a sensitive method for quantifying menaquinones after post-column reduction to their fluorescent hydroquinone form. psu.edunih.gov

HPLC-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, but is susceptible to matrix effects. nih.govbevital.no Careful optimization of sample preparation and chromatographic separation is crucial. thermofisher.comnih.gov Monitoring for phospholipids during the analysis can help identify and mitigate the risk of ion suppression. thermofisher.com

Table 1: Strategies to Mitigate Matrix Effects in Menaquinone-12 Analysis

| Strategy | Description | Application Example |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Utilizes the lipophilic properties of MK-12 to separate it from polar matrix components using immiscible solvents like hexane or isooctane. nih.gov | Extraction of menaquinones from various food matrices. nih.gov |

| Solid-Phase Extraction (SPE) | A sample clean-up technique that separates MK-12 from interfering compounds based on their physical and chemical properties. bevital.no | Clean-up of plasma samples before vitamin K analysis. bevital.no |

| Enzymatic Digestion | Employs enzymes like lipase to break down specific matrix components, such as triglycerides, that can interfere with the analysis. psu.edu | Analysis of high-fat animal products. psu.edu |

| Protein Precipitation | A simple method to remove proteins and some phospholipids from biological samples using organic solvents like acetonitrile. thermofisher.com | Analysis of vitamin K in human plasma. thermofisher.com |

| Specialized HPLC Columns | Use of columns with specific stationary phases, such as C30, that provide better separation of lipophilic compounds from matrix interferences. nih.govthermofisher.com | Separation of vitamin K isomers in various samples. nih.govthermofisher.com |

| Post-Column Reduction with Fluorescence Detection | Increases the sensitivity and selectivity of detection by converting menaquinones to their fluorescent hydroquinone form after chromatographic separation. psu.edunih.gov | Quantification of menaquinones in shellfish and other animal products. psu.edunih.gov |

| LC-MS/MS with Phospholipid Monitoring | A highly sensitive detection method where potential matrix interferences like phospholipids are monitored to ensure they do not co-elute with and suppress the signal of the target analyte. thermofisher.com | Quantitative analysis of vitamins K1 and K2 in human plasma. thermofisher.com |

Separation and Quantification of Geometric Isomers (e.g., Cis-Trans)

Menaquinones, including MK-12, can exist as geometric isomers, specifically cis and trans isomers, due to the double bonds in their isoprenoid side chain. The all-trans isomer is generally considered the biologically active form, while the cis isomers are thought to be biologically ineffectual. mdpi.commolnar-institute.com Therefore, the ability to separate and quantify these isomers is critical for accurately assessing the bioactive content of a sample.

Challenges in Isomer Separation: The structural similarity of cis and trans isomers makes their separation challenging. They often have very similar physical and chemical properties, leading to co-elution in standard chromatographic systems.

Analytical Techniques for Isomer Separation:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating menaquinone isomers. The choice of stationary phase and mobile phase composition is critical.

Reversed-Phase HPLC:

C30 Columns: These columns exhibit high shape selectivity for hydrophobic, long-chain molecules and are effective in separating cis/trans isomers of vitamin K. thermofisher.comchromatographyonline.com

Stereo-selective Columns: Columns with chemically modified silica (B1680970) containing cholesterol have been successfully used to separate multiple cis/trans isomers of menaquinone-7 (B21479) (MK-7), indicating their potential for other long-chain menaquinones. molnar-institute.comresearchgate.net

Temperature Optimization: The resolution of cis and trans isomers can be temperature-dependent. For some separations, lower temperatures (e.g., 15-20°C) can improve selectivity and resolution. thermofisher.comchromatographyonline.com

Normal-Phase HPLC: This approach, using a silica column and a non-polar mobile phase, can also achieve separation of vitamin K1 isomers and is a viable option for menaquinones. thermofisher.com

Preparative Chromatography:

Preparative Thin-Layer Chromatography (TLC): This technique can be used to separate cis and trans isomers on a preparatory scale, allowing for the isolation of pure isomers for further characterization. nih.govacs.org

Detection and Identification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and differentiation of cis and trans isomers. nih.govacs.org Specific NMR solvents, such as benzene-d6, can be crucial for resolving signals that might otherwise overlap. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS-QTOF): This technique provides accurate mass measurements, which aids in the identification and confirmation of the different isomers separated by chromatography. molnar-institute.com

Table 2: Analytical Methods for Separation of Menaquinone Geometric Isomers

| Technique | Key Parameters | Application |

|---|---|---|

| Reversed-Phase HPLC with C30 Column | High shape selectivity for long-chain hydrophobic isomers. thermofisher.comchromatographyonline.com | Separation of cis/trans isomers of Vitamin K1 and K2. thermofisher.comchromatographyonline.com |

| Reversed-Phase HPLC with Stereo-selective Column | Chemically modified silica with cholesterol provides strong stereo-selectivity. molnar-institute.comresearchgate.net | Separation of five cis/trans isomers of MK-7. molnar-institute.comresearchgate.net |

| Normal-Phase HPLC | Utilizes a silica column and a non-polar mobile phase. thermofisher.com | Separation of cis and trans isomers of Vitamin K1. thermofisher.com |

| Preparative Thin-Layer Chromatography (TLC) | Allows for the physical separation and isolation of isomers on a larger scale. nih.govacs.org | Isolation of pure trans isomer of MK-2 and MK-3 from a cis/trans mixture. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information to differentiate between isomers. The choice of solvent (e.g., benzene-d6) is critical. nih.govacs.org | Characterization and structural assignment of separated cis and trans menaquinone isomers. nih.govacs.org |

Advanced Research Perspectives and Future Directions for Menaquinone 12

Comprehensive Elucidation of Menaquinone 12 Specific Biological Functions